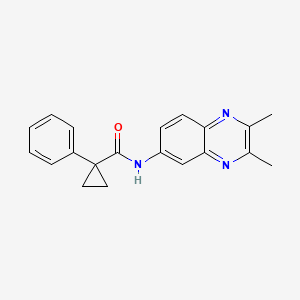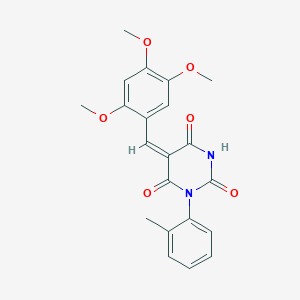![molecular formula C16H22N2O3S B4717019 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)
1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as MCPIP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCPIP was first identified as a potent inhibitor of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), and has since been investigated for its effects on other inflammatory mediators.
Wirkmechanismus
The exact mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is thought to act by inhibiting the activity of the TNF-α converting enzyme (TACE), which is responsible for the cleavage of membrane-bound TNF-α into its soluble form. By inhibiting TACE activity, 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine reduces the levels of soluble TNF-α, which is a potent pro-inflammatory cytokine. 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of other enzymes involved in the production of pro-inflammatory cytokines, including IL-6 and IL-1β.
Biochemical and Physiological Effects
1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is its specificity for pro-inflammatory cytokines. Unlike other anti-inflammatory drugs, which can have broad effects on the immune system, 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine specifically targets the production of pro-inflammatory cytokines, which reduces the risk of side effects. However, one limitation of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine in various disease states, including cancer, autoimmune disorders, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine and its effects on various cellular pathways.
Wissenschaftliche Forschungsanwendungen
1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its anti-inflammatory effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). 1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Eigenschaften
IUPAC Name |
(2-methylcyclopropyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-3-5-14(6-4-12)22(20,21)18-9-7-17(8-10-18)16(19)15-11-13(15)2/h3-6,13,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJQOZEPBYMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(ethoxycarbonyl)oxy]-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4716940.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4716941.png)
![2-bromo-4-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B4716943.png)
![methyl 2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4716957.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4716965.png)
![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4717032.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)